Methyl 5,5-dimethyl-2,4-dioxohexanoate
Overview
Description
Methyl 5,5-dimethyl-2,4-dioxohexanoate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is known for its unique structure, which includes two ketone groups and a methyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,5-dimethyl-2,4-dioxohexanoate can be synthesized from pinacolone, sulfuric acid, and diethyl oxalate . The reaction involves the following steps:
- Dissolve sodium in absolute methanol.
- Add a mixture of oxalic acid diethyl ester and pinacolone dropwise to the sodium methoxide solution at room temperature.
- Stir the mixture for several hours and then let it stand overnight.
- Add an ice-cold solution of concentrated sulfuric acid to the reaction mixture.
- Extract the product with benzene and purify it by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 5,5-dimethyl-2,4-dioxohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-2,4-dioxohexanoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ketone and ester groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5,5-dimethyl-2,4-dioxohexanoate benzoylhydrazone: A derivative with a benzoylhydrazone group.
Trifluoroacetylacetone benzoylhydrazone: Another derivative with a trifluoroacetylacetone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its methyl ester group makes it more reactive in nucleophilic substitution reactions compared to its ethyl ester analog .
Properties
IUPAC Name |
methyl 5,5-dimethyl-2,4-dioxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)7(11)5-6(10)8(12)13-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POITUNMGPFESML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398561 | |
Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42957-17-5 | |
Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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